molecular formula C8H9N5O2 B5680806 3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole

3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole

Cat. No.: B5680806
M. Wt: 207.19 g/mol
InChI Key: JVQQVKXTIHJKKW-UHFFFAOYSA-N
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Description

3,5'-Dimethyl-4'-nitro-2'H-1,3'-bipyrazole is a nitro-substituted bipyrazole derivative characterized by a fused pyrazole ring system with methyl groups at positions 3 and 5', and a nitro group at position 4'. This compound is synthesized via the Knorr pyrazole synthesis method, typically involving the reaction of hydrazine derivatives with diketones or their analogs. For example, Salameh et al. (2020) synthesized related bipyrazoles by reacting 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole with acetylacetone, yielding derivatives confirmed via IR, NMR, and mass spectrometry . The compound’s elemental composition (C₁₀H₁₃N₅O₂) is consistent with calculated values (C: 51.06%, H: 5.57%, N: 29.77%) and experimental data (C: 50.89%, H: 5.60%, N: 29.92%) . Its IR spectrum shows characteristic C=N stretching at ~1586 cm⁻¹ and NO₂ asymmetric/symmetric vibrations at ~1557/1390 cm⁻¹ .

Properties

IUPAC Name

5-methyl-3-(3-methylpyrazol-1-yl)-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-3-4-12(11-5)8-7(13(14)15)6(2)9-10-8/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQQVKXTIHJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NNC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole typically involves the nitration of a precursor bipyrazole compound. One common method includes the alkylation of a bipyrazole with bromoacetone, followed by nitration using nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methyl groups can participate in electrophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5’-dimethyl-4’-nitro-2’H-1,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The introduction of phenyl groups (e.g., 3b, 3c) increases molecular weight and steric hindrance, slightly altering melting points and IR profiles.
  • Synthetic Efficiency: Yields for methyl- and phenyl-substituted derivatives (e.g., 3b, 3c) exceed 75%, indicating robust synthetic protocols. TMNB’s synthesis via Knorr-type reactions is less documented but follows analogous pathways .

Key Observations :

  • TMNB’s Analgesic Efficacy: TMNB exhibits dose-dependent antinociceptive effects in mice, mediated via opioid receptors (naloxone-reversible) and inhibition of capsaicin/glutamate pathways . At 200 µg/kg, it reduces nociception by 53–77%, comparable to acetylsalicylic acid but less potent than morphine .
  • Antimicrobial Activity : Bipyrazoles with electron-withdrawing groups (e.g., nitro, chloro) show moderate antimicrobial activity, whereas TMNB’s methyl groups prioritize CNS targeting over antimicrobial effects .

Physicochemical and Analytical Data Comparison

Table 3: Analytical and Physicochemical Properties

Property 3,5'-Dimethyl-4'-nitro-2'H-1,3'-bipyrazole 3b (Diphenyl Derivative) TMNB
Molecular Formula C₁₀H₁₃N₅O₂ C₂₀H₁₉N₅O₂ C₁₂H₁₇N₅O₂
Molecular Weight 235.25 g/mol 361.40 g/mol 283.31 g/mol
Melting Point 93.1–96.1 °C 93.1–96.1 °C Not reported
IR NO₂ Stretching 1557/1390 cm⁻¹ 1557/1390 cm⁻¹ Not reported
Solubility Likely polar aprotic solvents Low (due to phenyls) Moderate (lipophilic CH₃)

Key Observations :

  • Molecular Weight and Solubility : Bulky phenyl groups in 3b reduce solubility in polar solvents, whereas TMNB’s methyl groups enhance membrane permeability .
  • Thermal Stability : Similar melting points (~93–96°C) suggest comparable thermal stability among methyl/nitro-substituted derivatives .

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